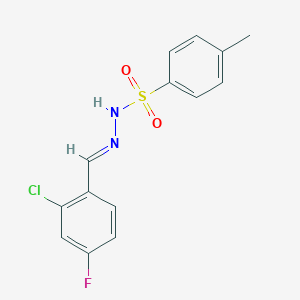

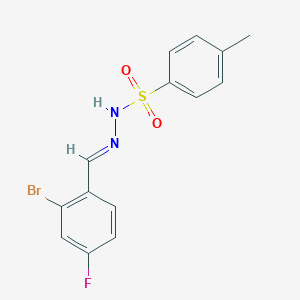

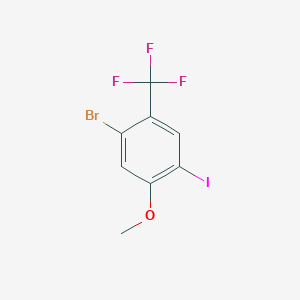

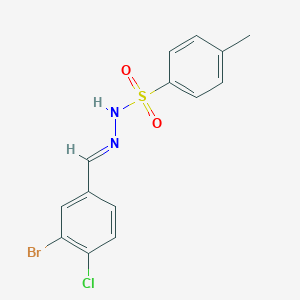

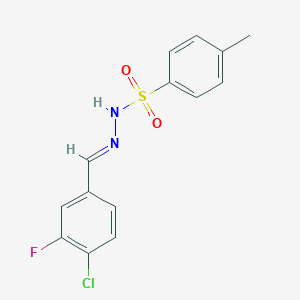

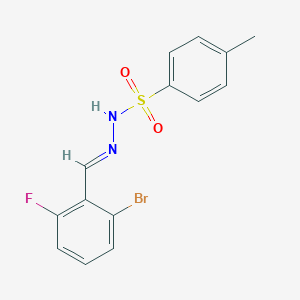

N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge . This compound also contains a sulfonohydrazide group, which is a functional group consisting of a sulfonyl group (SO2) attached to a hydrazine group (NH2NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

N-BFMBS is widely used in scientific research applications, including in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used in the synthesis of other compounds, such as quinolines, thiazoles, and imidazoles. Furthermore, it has been used in the synthesis of peptides and peptidomimetics.

Mécanisme D'action

The mechanism of action of N-BFMBS is complex and not fully understood. It is believed to act as a reversible inhibitor of enzymes, such as cytochrome P450, by forming a reversible covalent bond with the enzyme's active site. Additionally, it has been shown to interact with proteins, such as the estrogen receptor, through non-covalent interactions.

Biochemical and Physiological Effects

N-BFMBS has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been used to study the effects of estrogen receptor binding on cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-BFMBS has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Furthermore, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that N-BFMBS is a potent inhibitor of enzymes and can lead to unexpected results if not used carefully.

Orientations Futures

N-BFMBS has a wide range of potential future applications. It could be used to study the effects of enzyme inhibition on drug metabolism and drug-target interactions. Additionally, it could be used to study the effects of non-covalent protein-protein interactions on cell signaling pathways. Furthermore, it could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other compounds, such as quinolines, thiazoles, and imidazoles. Finally, it could be used to study the effects of estrogen receptor binding on cell signaling pathways.

Méthodes De Synthèse

N-BFMBS can be synthesized from 4-methylbenzenesulfonohydrazide (MBSH), 2-bromo-6-fluorobenzaldehyde (BF) and a base such as potassium carbonate (K2CO3). The reaction is performed in aqueous ethanol at room temperature. The first step involves the reaction of MBSH with BF to form a Schiff base, which is then reacted with K2CO3 to form N-BFMBS. The reaction is usually complete in a few hours.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUINEMXPUZYLC-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.